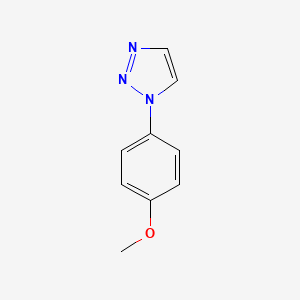

1-(4-methoxyphenyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

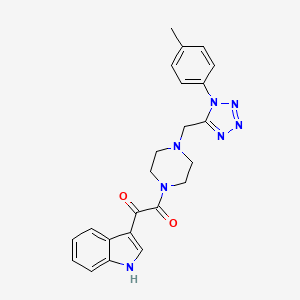

1-(4-methoxyphenyl)-1H-1,2,3-triazole, also known as P-Methoxyphenyl-1H-1,2,3-triazole or MPPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. MPPT has been synthesized using various methods, and it has shown promising results in numerous scientific studies.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : 1-(4-methoxyphenyl)-1H-1,2,3-triazole and its derivatives can be synthesized using metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide. The structural elucidation is done using various spectroscopic analyses (Vo, 2020).

Crystal Structure Determination : Specific derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, have been structurally characterized through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Chemical Modification and Properties : The compound's chemical properties can be modified to enhance certain characteristics, such as antimicrobial activities. Various derivatives have been synthesized and their structures confirmed through spectral techniques (Reddy et al., 2016).

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Some derivatives of 1-(4-methoxyphenyl)-1H-1,2,3-triazole have shown notable antimicrobial activity. For example, certain compounds displayed significant inhibition against Candida albicans (Massa et al., 1992).

Enhanced Biological Activity : The introduction of a methoxyphenyl radical in certain positions of the triazole nucleus can significantly increase antimicrobial activity. Derivatives with specific substituents have shown enhanced performance (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Derivatives of 1-(4-methoxyphenyl)-1H-1,2,3-triazole have been evaluated as corrosion inhibitors for mild steel in acidic media. Their adsorption on the metal surface follows the Langmuir isotherm, and they exhibit high inhibition efficiency (Hrimla et al., 2021).

Pharmacological Applications

Potential in Pharmacology : The structural features of 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives have been exploited in pharmacological applications, indicating their role in the development of new medications (Sheremet et al., 2004).

Cytotoxicity and Molecular Docking Studies : Specific derivatives have been synthesized and evaluated for cytotoxicity against breast cancer cell lines. Molecular docking studies have shown good interaction with tyrosine kinase active sites, indicating potential anticancer applications (Shinde et al., 2022).

properties

IUPAC Name |

1-(4-methoxyphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-6-10-11-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFFHSJDMVPSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)

![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2713808.png)

![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2713812.png)